3-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide
Overview
Description
The compound is a complex organic molecule with multiple heterocyclic rings, including a quinazolinone and a pyridopyrimidinone. These types of structures are often found in pharmaceutical compounds due to their ability to interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. These may include keto groups (C=O), amide groups (CONH2), and possibly an aromatic furan ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. These might include substitutions, additions, or ring-opening reactions, depending on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. Factors such as polarity, solubility, stability, and reactivity would all be affected by the presence and position of the various functional groups .Scientific Research Applications
Synthesis and Chemical Structure
Research on compounds related to quinazolines and pyrimidines focuses on their synthesis, revealing a broad spectrum of methods for constructing these heterocyclic frameworks. Studies like those conducted by Abu‐Hashem (2018) and Őrfi et al. (2004) have developed novel synthetic routes to create various derivatives, enhancing the library of compounds available for further biological evaluation. These synthetic methodologies are critical for producing compounds with potential scientific applications, ranging from medicinal chemistry to agriculture (Abu‐Hashem, 2018; Őrfi et al., 2004).
Antimicrobial Activity
Compounds with a quinazoline or pyrimidine core have shown promising antimicrobial properties against a range of bacterial and fungal pathogens. The research by Abu‐Hashem (2018) explores the antimicrobial activity of new heterocyclic compounds derived from visnagenone or khellinone, highlighting their potential in addressing microbial resistance (Abu‐Hashem, 2018).
Antitumor Activity
The exploration of quinazolinone analogues for antitumor applications has uncovered compounds with significant in vitro antitumor activity. Studies like that of Al-Suwaidan et al. (2016) have identified 3-benzyl-substituted-4(3H)-quinazolinones with remarkable potency against various cancer cell lines, offering a new avenue for cancer therapy development (Al-Suwaidan et al., 2016).
Herbicidal Activity
The synthesis and evaluation of compounds with herbicidal activity represent another significant application of quinazoline and pyrimidine derivatives. Research by Liu et al. (2008) has synthesized novel compounds demonstrating effective herbicidal properties, indicating their potential utility in agricultural sciences (Liu et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O5/c31-22(26-15-18-6-5-13-35-18)10-12-29-24(33)19-7-1-2-8-20(19)30(25(29)34)16-17-14-23(32)28-11-4-3-9-21(28)27-17/h1-9,11,13-14H,10,12,15-16H2,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJYRFMZJIEMPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=O)N4C=CC=CC4=N3)CCC(=O)NCC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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